Cas no 138786-67-1 (Pantoprazole Sodium)

Pantoprazole Sodium 化学的及び物理的性質

名前と識別子

-

- Pantoprazole Sodium

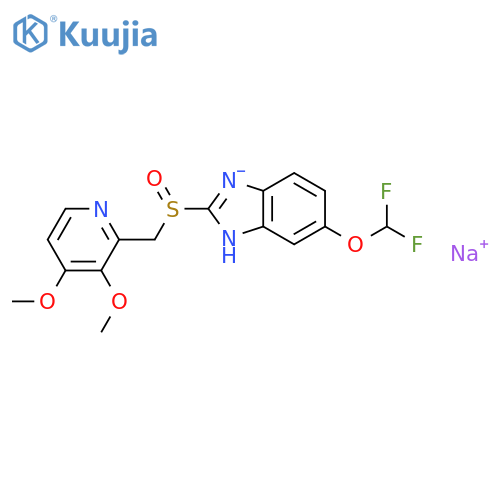

- 5-(DIFLUOROMETHOXY)-2-[[(3,4-DIMETHOXY-2-PYRIDINYL)METHYL]SULFINYL]-1H-BENZIMIDAZOLE

- 5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl) sulfinyl)-1h-benzimidazole sodium

- EUPANTOL

- PANTECTA

- PANTOPRAZOLE SODIUM HYDRATE

- PANTOPRAZOLE, SODIUM SALT

- ANTOZOL

- 1h-benzimidazole,5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sul

- 5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1h-benzi

- midazolesodium

- PANTOPRAZOLE SODIUM MONOHYDRATE

- Pantoprazole sodium(factory standard)

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridynyl)methyl]-1H-benzimidazol-1-ium sodium salt

- Controloc

- Pantoloc

- Protonix

- Sodium pantoprazole

- SKF96022 sodium

- Pantoprazole

- Protonix sodium

- Zurcal

- Protium

- PANTOPRAZOLE SODIUM SALT

- Protonix IV

- Pantoprazole Sodium [USAN]

- Pantozol Control

- DSSTox_RID_80123

- DSSTox_CID_24215

- DSSTox_GSID_44215

- C16H14F2N3NaO4S

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole sodium

- Anagastra

- Pantorc

- Inipomp

- Ulcotenal

- Peptazol

- Nolpaza

- Citrel

- Rifun

- Apton

- Protonix I.V

- sodium;5-(difluoromethoxy)-2

- MFCD01658543

- 6871619Q5X

- CHEBI:50270

- HMS3393L19

- Pantoprazole SodiumDelayed-Release

- Tox21_302362

- CHEMBL1200408

- sodium 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl}benzimidazol-1-ide

- Pantoprazole Sodium Delayed-release

- AKOS015994677

- PANTOPRAZOLE SODIUM (USP-RS)

- SKF96022 (sodium)

- 1H-BENZIMIDAZOLE, 5-(DIFLUOROMETHOXY)-2-(((3,4-DIMETHOXY-2-PYRIDYL)METHYL)SULFINYL)-, SODIUM SALT, HYDRATE (2:3)

- Pantoprazole sodium;

- HMS2051L19

- A807440

- HMS3715D12

- Pantoprazole (as sodium)

- MLS001424073

- BY-1023 sodium

- UNII-S9363155XL

- DTXSID7044215

- J-516336

- sodium 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylsulfinyl)benzo[d]imidazol-1-ide

- pantoprazoel sodium

- Tox21_112996

- FT-0602602

- DTXCID5024215

- PANTOPRAZOLE SODIUM (USP MONOGRAPH)

- CAS-138786-67-1

- 1H-Benzimidazole, 5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-, sodiums salt

- sodium 5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzimidazol-1-ide

- CCG-100980

- 138786-67-1

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridyl)methyl)sulfinyl)benzimidazole, sodium salt, sesquihydrate

- SCHEMBL3543

- Q27122012

- s4538

- B-8610-23/SK&F-96022-Z

- PANTOPRAZOLE SODIUM ANHYDROUS

- NS00076388

- Somac

- NCGC00255835-01

- sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

- PANTOPRAZOLE SODIUM D/R

- NC00230

- BY1023 (sodium)

- PANTOPRAZOLE SODIUM (MART.)

- Pantoprazole Sodium Dr

- 5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]benzimidazol-1-ide; sodium;Pantoprazole sodium

- SMR000469592

- FT-0673508

- Pantoprazole sodium,(S)

- SB17369

- PANTOPRAZOLE (AS SODIUM SESQUIHYDRATE)

- Pantoprazole Sodium Delayed Release

- sodium 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl] benzimidazol-1-ide

- ProtonixDelayed-Release

- PANTOPRAZOLE SODIUMDelayed Release

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole, sodium salt

- PANTOPRAZOLE SODIUM (USP IMPURITY)

- Sodium 5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

- Pantoprazole SodiumDR

- ProtonixI.V.

- Protonix DR

- PANTOPRAZOLE SODIUM SESQUIHYDRATE (EP MONOGRAPH)

- KS-1093

- SODIUM 5-(DIFLUOROMETHOXY)-2-((RS)-((3,4-DIMETHOXYPYRIDIN-2-YL)METHYL)SULFINYL)BENZIMIDAZOL-1-IDE SESQUIHYDRATE

- B-8510-29

- DZ-2352a

- By-1023/SK&F-96022

- Protonix I.V.

- Protonix delayed-release

- BY1023 sodium

- C16H14F2N3NaO4S•H2O

- Sodium (R)-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

-

- MDL: MFCD28506136

- インチ: 1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1

- InChIKey: YNWDKZIIWCEDEE-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])C1C(=C(C([H])=C([H])N=1)OC([H])([H])[H])OC([H])([H])[H])(C1=NC2C([H])=C(C([H])=C([H])C=2[N-]1)OC([H])(F)F)=O.[Na+]

計算された属性

- せいみつぶんしりょう: 405.05700

- どういたいしつりょう: 405.057

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 497

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.8

じっけんとくせい

- 色と性状: 白色から灰白色の固体

- ゆうかいてん: 199-202°C

- ふってん: 586.9°C at 760 mmHg

- フラッシュポイント: 308.7℃

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(246.70 mM)H2O : 3.85 mg/mL(9.50 mM;Need ultrasonic)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 94.68000

- LogP: 3.53580

- じょうきあつ: No data available

Pantoprazole Sodium セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険カテゴリコード: 20/21/22-37/38-41-48

- セキュリティの説明: S22-26-36/37/39-45

-

危険物標識:

- ちょぞうじょうけん:4°C, protect from light

- リスク用語:R20/21/22; R37/38; R41; R48

Pantoprazole Sodium 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pantoprazole Sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | KS-1093-5MG |

Pantoprazole sodium |

138786-67-1 | >97% | 5mg |

£42.00 | 2025-02-08 | |

| Key Organics Ltd | KS-1093-10MG |

Pantoprazole sodium |

138786-67-1 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Ambeed | A261610-250mg |

Sodium 5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide |

138786-67-1 | 98% | 250mg |

$50.0 | 2025-02-20 | |

| ChemScence | CS-3494-500mg |

Pantoprazole (sodium) |

138786-67-1 | 99.89% | 500mg |

$198.0 | 2022-04-27 | |

| Key Organics Ltd | AS-13270-10MG |

Pantoprazole sodium |

138786-67-1 | >97% | 10mg |

£51.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6929-25 mg |

Pantoprazole sodium |

138786-67-1 | 96.92% | 25mg |

¥148.00 | 2022-02-28 | |

| TRC | P183000-250mg |

Pantoprazole Sodium Salt |

138786-67-1 | 250mg |

$ 312.00 | 2023-09-06 | ||

| TRC | P183000-500mg |

Pantoprazole Sodium Salt |

138786-67-1 | 500mg |

$ 604.00 | 2023-09-06 | ||

| abcr | AB417546-5 g |

5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl) sulfinyl)-1H-benzimidazole sodium; . |

138786-67-1 | 5 g |

€370.90 | 2023-07-19 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6929-100 mg |

Pantoprazole sodium |

138786-67-1 | 96.92% | 100MG |

¥370.00 | 2022-02-28 |

Pantoprazole Sodium サプライヤー

Pantoprazole Sodium 関連文献

-

Klodian Xhanari,Matja? Fin?gar RSC Adv. 2016 6 62833

-

M. A. Ashkar,M. Chandhru,M. Sundar,S. Kutti Rani,N. Vasimalai New J. Chem. 2022 46 18805

-

Mona Hamdy Abdel Rahman,Darren R. Gullick,Joshua Hoerner,Michael G. Bartlett Anal. Methods 2017 9 1112

Pantoprazole Sodiumに関する追加情報

Pantoprazole Sodium: A Comprehensive Overview

Pantoprazole Sodium, also known by its CAS number 138786-67-1, is a widely recognized proton pump inhibitor (PPI) used in the treatment of various gastrointestinal disorders. This compound has been extensively studied and utilized in clinical settings due to its potent inhibitory effects on gastric acid secretion. The Pantoprazole Sodium molecule belongs to the class of substituted benzimidazoles, which are known for their ability to suppress the activity of the hydrogen potassium ATPase enzyme in the parietal cells of the stomach lining.

Recent studies have highlighted the Pantoprazole Sodium mechanism of action, emphasizing its ability to irreversibly bind to the H+/K+ ATPase enzyme. This binding effectively blocks the final step of acid secretion, leading to a significant reduction in gastric acidity. The compound's efficacy has been demonstrated in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its role in managing these conditions has been further supported by clinical trials that underscore its safety and tolerability profile.

The pharmacokinetics of Pantoprazole Sodium have been well-documented, with research indicating that it undergoes rapid absorption following oral administration. The drug is metabolized primarily in the liver via cytochrome P450 enzymes, with a half-life of approximately one hour. This rapid metabolism contributes to its short duration of action, necessitating multiple daily doses for sustained efficacy. However, advancements in drug delivery systems have led to the development of extended-release formulations, which offer improved convenience and adherence for patients.

One of the most recent breakthroughs involving Pantoprazole Sodium is its application in combination therapies for Helicobacter pylori infection. Studies have shown that when used alongside antibiotics, it significantly enhances eradication rates of this pathogen, thereby reducing the incidence of recurrent ulcers and other related complications. This dual therapeutic approach has become a cornerstone in modern gastroenterology practice.

Moreover, ongoing research into Pantoprazole Sodium has explored its potential beyond traditional indications. Emerging evidence suggests that it may play a role in managing extragastric conditions such as laryngopharyngeal reflux and certain forms of asthma associated with acid reflux. These findings highlight the versatility of this compound and open new avenues for its clinical application.

In terms of safety, Pantoprazole Sodium is generally well-tolerated, with common side effects including headache, diarrhea, and abdominal pain. However, long-term use has been associated with rare but serious adverse effects such as hypomagnesemia and bone fractures. Recent studies have emphasized the importance of monitoring patients on prolonged therapy to mitigate these risks.

The development of Pantoprazole Sodium has also seen innovations in formulation technology. For instance, enteric-coated tablets and delayed-release capsules have been introduced to optimize drug delivery and minimize side effects. These advancements reflect the ongoing commitment to improving patient outcomes through innovative pharmaceutical solutions.

From a regulatory perspective, Pantoprazole Sodium has received approvals from major health authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Its widespread acceptance underscores its efficacy and safety profile across diverse patient populations.

Looking ahead, researchers are exploring novel strategies to enhance the therapeutic potential of Pantoprazole Sodium further. This includes investigations into targeted delivery systems that could improve bioavailability and reduce systemic exposure. Additionally, there is growing interest in understanding the molecular mechanisms underlying its long-term effects on gastric mucosa health.

In conclusion, Pantoprazole Sodium remains a pivotal agent in the management of acid-related gastrointestinal disorders. Its well-established efficacy, coupled with ongoing advancements in research and formulation technology, ensures its continued relevance in modern medicine. As new insights emerge from clinical studies and preclinical research, this compound will undoubtedly play an even greater role in improving patient care worldwide.

138786-67-1 (Pantoprazole Sodium) 関連製品

- 142678-35-1(1H-Benzimidazole,5-(difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-)

- 142706-18-1((R)-(+)-Pantoprazole)

- 102625-64-9(Pantoprazole sulfide)

- 102625-70-7(Pantoprazole)

- 127780-16-9(Pantoprazole Sulfone)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)

- 18621-75-5(But-2-ene-1,4-diyl diacetate)

- 2138259-08-0(1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole)

- 13893-45-3(ethyl (2S)-2-amino-3-methylbutanoate)